molecular formula C29H30N2O5 B2791349 2-Methoxyethyl 1-benzyl-4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 313069-30-6

2-Methoxyethyl 1-benzyl-4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2791349
CAS No.: 313069-30-6
M. Wt: 486.568
InChI Key: INQLSAHRKAVUNW-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyrimidine (DHPM) family, synthesized via the Biginelli reaction. Its structure features a 1-benzyl group at position 1, a 4-(benzyloxy)phenyl substituent at position 4, a 6-methyl group, and a 2-methoxyethyl ester at position 4. The benzyl and benzyloxy groups contribute to lipophilicity, while the methoxyethyl ester may enhance solubility compared to simpler alkyl esters . DHPM derivatives are known for diverse pharmacological activities, including enzyme inhibition and antioxidant effects, making structural comparisons critical for optimizing properties .

Properties

IUPAC Name

2-methoxyethyl 3-benzyl-4-methyl-2-oxo-6-(4-phenylmethoxyphenyl)-1,6-dihydropyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O5/c1-21-26(28(32)35-18-17-34-2)27(30-29(33)31(21)19-22-9-5-3-6-10-22)24-13-15-25(16-14-24)36-20-23-11-7-4-8-12-23/h3-16,27H,17-20H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQLSAHRKAVUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1CC2=CC=CC=C2)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 1-benzyl-4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The starting materials are usually simple aromatic compounds and aliphatic esters. The key steps may include:

    Condensation Reactions: Combining aromatic aldehydes with urea or thiourea in the presence of a catalyst.

    Cyclization: Formation of the dihydropyrimidine ring through cyclization reactions.

    Substitution Reactions: Introducing various substituents such as methoxyethyl, benzyl, and phenylmethoxy groups.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include:

    Temperature Control: Maintaining specific temperatures to favor desired reactions.

    Catalysts: Using catalysts to accelerate reactions and improve efficiency.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 1-benzyl-4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 1-benzyl-4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate cellular responses.

    Pathways: Affecting signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 5 (Ester Group)

Compound Name Ester Group Key Properties/Activities References
Target Compound 2-Methoxyethyl Enhanced solubility; potential metabolic stability
4-Methoxybenzyl ester analog 4-Methoxybenzyl Increased aromaticity; reduced solubility vs. methoxyethyl
Ethyl 4-(4-Methoxyphenyl) derivative Ethyl Lower solubility; higher crystallinity
Methyl ester (e.g., ) Methyl High lipophilicity; moderate enzyme inhibition (IC₅₀ ~0.014 µM)

Analysis : The 2-methoxyethyl ester in the target compound likely improves aqueous solubility compared to methyl or ethyl esters due to its ether-oxygen hydrogen-bonding capacity. However, benzyl or 4-methoxybenzyl esters () may offer better membrane permeability but lower metabolic stability .

Substituent Variations at Position 4 (Aryl Group)

Compound Name Position 4 Substituent Biological Relevance References
Target Compound 4-(Benzyloxy)phenyl Potential dual hydrophobic/π-π interactions
4-(Fluorophenyl) derivative 4-Fluorophenyl Enhanced electronic effects; improved enzyme binding
4-(3-Methoxy-4-isopentyloxyphenyl) 3-Methoxy-4-isopentyloxy Increased bulk; altered enzyme inhibition
4-(Furan-2-yl) analog () Furan-2-yl Antioxidant activity (IC₅₀ 0.6 mg/mL)

Furan-containing analogs () prioritize antioxidant over enzyme-inhibitory activity due to redox-active thioxo groups .

Physicochemical and Crystallographic Data

  • Solubility : Methoxyethyl esters (target) > ethyl esters () > benzyl esters () due to polarity gradients .
  • Crystal Packing : Ethyl esters (e.g., ) form hydrogen-bonded dimers (R factor 0.044), whereas bulkier substituents (e.g., benzyloxy) may disrupt crystallization .

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